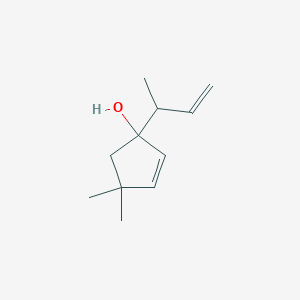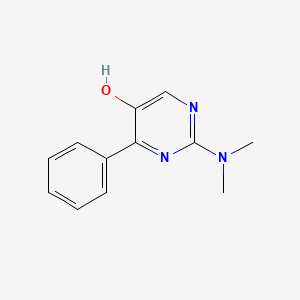
4-Bromo-2-octylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-octylphenol is an organic compound that belongs to the class of bromophenols It is characterized by a bromine atom attached to the fourth position and an octyl group attached to the second position of a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-octylphenol typically involves the bromination of 2-octylphenol. The reaction is carried out by dissolving 2-octylphenol in a solvent such as dichloroethane, followed by the addition of bromine at room temperature. The mixture is then stirred for a specified period, usually around 2 hours, before being poured into a solution of ice water and hydrochloric acid to quench the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2-octylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the phenolic group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogen exchange reactions can yield 4-iodo-2-octylphenol, while oxidation can produce 4-bromo-2-octylquinone .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-octylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-octylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-chlorophenol: Similar in structure but with a chlorine atom instead of an octyl group.
2-Octylphenol: Lacks the bromine atom but has the same octyl group.
4-Iodo-2-octylphenol: Contains an iodine atom instead of bromine.
Uniqueness: 4-Bromo-2-octylphenol is unique due to the combination of the bromine atom and the octyl group, which imparts distinct chemical and physical properties. This combination can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
105465-03-0 |
|---|---|
Molekularformel |
C14H21BrO |
Molekulargewicht |
285.22 g/mol |
IUPAC-Name |
4-bromo-2-octylphenol |
InChI |
InChI=1S/C14H21BrO/c1-2-3-4-5-6-7-8-12-11-13(15)9-10-14(12)16/h9-11,16H,2-8H2,1H3 |
InChI-Schlüssel |
YVFBEHIJIUXJKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=C(C=CC(=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-dimethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14319268.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14319269.png)


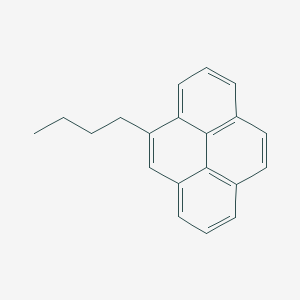
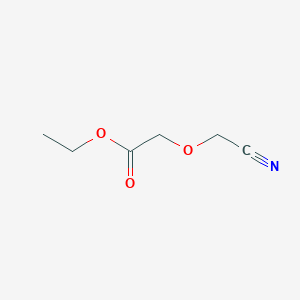
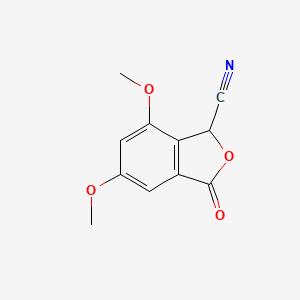
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)
